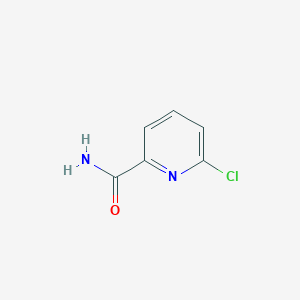

6-Chloropyridine-2-carboxamide

Description

The exact mass of the compound 6-Chloropyridine-2-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190685. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloropyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloropyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVBFKYXAXLZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80990814 | |

| Record name | 6-Chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70593-61-2 | |

| Record name | 70593-61-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 6-Chloropyridine-2-carboxamide: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Chloropyridine-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its chemical identity, structural details, and its emerging role as a crucial building block in the synthesis of novel therapeutic agents.

Chemical Identity and Structure

6-Chloropyridine-2-carboxamide, also known as 6-chloropicolinamide, is a substituted pyridine derivative. The presence of a chlorine atom and a carboxamide group on the pyridine ring makes it a versatile intermediate for further chemical modifications.

CAS Number: 70593-61-2[1][2] (Note: The CAS number 7059-61-2 is also frequently cited by commercial suppliers).[3][4][5][6]

Chemical Structure:

-

2D Structure:

-

3D Conformer:

Physicochemical Properties

A summary of the key physicochemical properties of 6-Chloropyridine-2-carboxamide is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O | [1][2] |

| Molecular Weight | 156.57 g/mol | [2] |

| Appearance | Solid | [3] |

| SMILES | C1=CC(=NC(=C1)Cl)C(=O)N | [3] |

| InChI | InChI=1S/C6H5ClN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10) | [3] |

| InChIKey | GIVBFKYXAXLZBT-UHFFFAOYSA-N | [3] |

Synthesis

Proposed Synthetic Pathway

A likely two-step synthesis starts from the commercially available 6-chloropicolinic acid.

Caption: Proposed two-step synthesis of 6-Chloropyridine-2-carboxamide.

General Experimental Protocol (Inferred)

Step 1: Formation of 6-Chloropicolinoyl Chloride

-

To a solution of 6-chloropicolinic acid in an inert solvent (e.g., dichloromethane or toluene), a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride is added dropwise at room temperature.

-

A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature or gently heated until the evolution of gas ceases, indicating the completion of the reaction.

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 6-chloropicolinoyl chloride, which is often used in the next step without further purification.

Step 2: Amidation to form 6-Chloropyridine-2-carboxamide

-

The crude 6-chloropicolinoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

The solution is cooled in an ice bath, and an excess of aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise with vigorous stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure 6-Chloropyridine-2-carboxamide.

Applications in Drug Discovery and Medicinal Chemistry

6-Chloropyridine-2-carboxamide serves as a valuable building block for the synthesis of a wide range of biologically active molecules. The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, known to exhibit diverse pharmacological activities.

Role as a Synthetic Intermediate

The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The amide functionality can also be modified. This dual reactivity makes it a versatile starting material for generating libraries of compounds for high-throughput screening.

Caption: Workflow for drug discovery using 6-Chloropyridine-2-carboxamide.

Antimicrobial and Antitubercular Agents

Derivatives of pyridine carboxamides have shown significant promise as antimicrobial agents. Notably, a pyridine carboxamide derivative, MMV687254, was identified as a potent inhibitor of Mycobacterium tuberculosis growth.[4] This highlights the potential of using 6-Chloropyridine-2-carboxamide as a scaffold to develop new treatments for tuberculosis and other infectious diseases. The general structure-activity relationship (SAR) suggests that modifications at the 6-position and the amide nitrogen can significantly influence the biological activity.[1][7]

Experimental Protocols for Biological Evaluation

While specific biological data for 6-Chloropyridine-2-carboxamide is limited, the following are general protocols used to evaluate the biological activity of its derivatives, particularly for antimicrobial properties.

Antimycobacterial Activity Assay (General Protocol)

-

Bacterial Strains and Culture: Mycobacterium tuberculosis H37Rv or other relevant strains are cultured in an appropriate medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

-

Compound Preparation: The test compounds, synthesized from 6-Chloropyridine-2-carboxamide, are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

-

Microplate Alamar Blue Assay (MABA):

-

A 96-well microplate is prepared with serial dilutions of the test compounds.

-

A standardized inoculum of the mycobacterial suspension is added to each well.

-

The plates are incubated at 37°C for a specified period (typically 5-7 days).

-

Alamar Blue reagent is added to each well, and the plates are re-incubated.

-

A color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

-

-

Controls: Positive (drug-free) and negative (no bacteria) controls are included, along with a standard reference drug (e.g., isoniazid or rifampicin).

Safety and Handling

Based on available safety data, 6-Chloropyridine-2-carboxamide should be handled with care in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause an allergic skin reaction, cause serious eye irritation, and may cause respiratory irritation.[2]

-

Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

6-Chloropyridine-2-carboxamide is a key chemical intermediate with significant potential in the field of drug discovery and development. Its versatile structure allows for the synthesis of a wide array of derivatives, particularly those with promising antimicrobial and antitubercular activities. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers in leveraging this valuable building block for the creation of novel therapeutic agents.

References

- 1. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compound 6-chloropyridine-2-carboxylic acid - Chemdiv [chemdiv.com]

- 3. mdpi.com [mdpi.com]

- 4. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Chloropyridine-2-carboxylic acid amide AldrichCPR 7059-61-2 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Properties of 6-Chloropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 6-Chloropyridine-2-carboxamide, a compound of interest in medicinal chemistry and drug development. The information is presented to facilitate research and development activities by providing key data points and experimental context.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O | PubChem[2] |

| Molecular Weight | 156.57 g/mol | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Melting Point | Not available | |

| Boiling Point | 298.1±25.0 °C (Predicted) | Guidechem[3] |

| Solubility | Not available | |

| pKa | 14.49±0.50 (Predicted) | Guidechem[3] |

| CAS Number | 70593-61-2 | ChemicalBook[4], BLD Pharm[5] |

| IUPAC Name | 6-chloropyridine-2-carboxamide | PubChem[2] |

It is important to note that the melting point of the related compound, 6-chloropyridine-2-carboxylic acid, is 194 °C.[6] Additionally, the isomer 4-Chloropyridine-2-carboxamide has a reported melting point in the range of 148-152 °C, with a synthesized batch melting at 160-161 °C.[3] These values for related structures can offer an approximation but should be used with caution as substitutes for the experimentally determined melting point of 6-Chloropyridine-2-carboxamide.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 6-Chloropyridine-2-carboxamide are not explicitly published. However, standard methodologies for organic compounds can be applied.

General Synthesis of Pyridine Carboxamides

A general approach to the synthesis of pyridine carboxamides involves the conversion of a corresponding pyridine carboxylic acid to an acyl chloride, followed by amidation. This process is a fundamental workflow in the synthesis of compounds like 6-Chloropyridine-2-carboxamide.

Caption: General synthesis workflow for pyridine carboxamides.

Logical Relationship for Property Determination

The determination of the physical properties of a synthesized compound like 6-Chloropyridine-2-carboxamide follows a logical progression of characterization and analysis.

Caption: Workflow for determining physical properties.

References

- 1. 6-Chloropyridine-2-carboxylic acid amide AldrichCPR 7059-61-2 [sigmaaldrich.com]

- 2. 6-Chloropyridine-2-carboxamide | C6H5ClN2O | CID 302933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 6-Chloropyridine-2-carboxamide | 70593-61-2 [chemicalbook.com]

- 5. 7059-61-2|6-Chloropyridine-2-carboxylic acid amide|BLD Pharm [bldpharm.com]

- 6. 6-chloropyridine-2-carboxylic acid [stenutz.eu]

6-Chloropyridine-2-carboxamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, a representative synthetic protocol, and the logical workflow for the synthesis of 6-Chloropyridine-2-carboxamide. This compound is a valuable building block in medicinal chemistry and drug discovery, serving as a scaffold for developing novel therapeutic agents.

Core Molecular Data

The fundamental molecular and chemical properties of 6-Chloropyridine-2-carboxamide are summarized below.

| Property | Value | Citation |

| Molecular Formula | C₆H₅ClN₂O | [1][2] |

| Molecular Weight | 156.57 g/mol | [1][2] |

| IUPAC Name | 6-chloropyridine-2-carboxamide | [1] |

| CAS Number | 70593-61-2 | [2] |

| Canonical SMILES | C1=CC(=NC(=C1)C(=O)N)Cl | |

| Physical Form | Solid | [2] |

Synthetic Workflow

The synthesis of carboxamides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. The following diagram illustrates a general and robust workflow for the synthesis of 6-Chloropyridine-2-carboxamide from its carboxylic acid precursor. This process involves the activation of the carboxylic acid to form a more reactive intermediate, which is then subjected to amination.

Caption: A generalized workflow for the synthesis of 6-Chloropyridine-2-carboxamide.

Experimental Protocol: Synthesis of 6-Chloropyridine-2-carboxamide

The following is a representative protocol for the synthesis of 6-Chloropyridine-2-carboxamide from 6-chloropyridine-2-carboxylic acid. This method is based on the common laboratory practice of converting a carboxylic acid to an amide via an acyl chloride intermediate.

Materials:

-

6-Chloropyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Ammonium hydroxide (NH₄OH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Acyl Chloride Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-chloropyridine-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5.0-10.0 eq).

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).

-

After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

-

-

Amidation:

-

Dissolve the crude acyl chloride in an anhydrous solvent such as dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a concentrated solution of ammonium hydroxide (2.0-3.0 eq) to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane.

-

Wash the organic layer sequentially with a 5% HCl solution, a saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 6-Chloropyridine-2-carboxamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Applications in Drug Development

Pyridine carboxamide derivatives are a significant class of compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities. For instance, various pyridine carboxamide derivatives have been identified as promising hits in phenotypic screens against Mycobacterium tuberculosis, the causative agent of tuberculosis.[3] Some of these compounds act as prodrugs that are activated within the mycobacteria, leading to a bactericidal effect.[3] The 6-chloro substituent on the pyridine ring can serve as a handle for further chemical modifications to optimize the pharmacological properties of these molecules.

References

Navigating the Solubility Landscape of 6-Chloropyridine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridine-2-carboxamide is a heterocyclic compound of interest in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter influencing its utility in synthesis, purification, formulation, and biological screening. This technical guide addresses the notable absence of comprehensive quantitative solubility data for 6-Chloropyridine-2-carboxamide in publicly accessible literature. In lieu of specific numerical data, this document provides a detailed, standardized experimental protocol for determining the thermodynamic (equilibrium) solubility of this compound. Furthermore, a qualitative analysis of its expected solubility in a range of common organic solvents is presented, based on established principles of molecular interactions. This guide is intended to empower researchers with the foundational knowledge and practical methodology required to assess the solubility of 6-Chloropyridine-2-carboxamide in their specific applications.

Introduction to 6-Chloropyridine-2-carboxamide

6-Chloropyridine-2-carboxamide is a substituted pyridine derivative featuring a chlorine atom and a carboxamide group. These functional groups dictate its physicochemical properties, including its polarity, hydrogen bonding capabilities, and, consequently, its solubility profile. The pyridine ring, an aromatic heterocycle, provides a degree of aromaticity and a site for potential pi-stacking interactions. The chlorine atom is an electron-withdrawing group that can influence the electron density of the pyridine ring. The carboxamide group is polar and can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair). Understanding these structural features is key to predicting its behavior in different solvent environments.

Qualitative Solubility Analysis

The table below provides a qualitative prediction of the solubility of 6-Chloropyridine-2-carboxamide in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of accepting hydrogen bonds and engaging in strong dipole-dipole interactions, which can effectively solvate the polar carboxamide group. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent that can effectively solvate polar functional groups. | |

| Acetonitrile | Moderate | Acetonitrile is a polar aprotic solvent but is less polar than DMSO and DMF. It is expected to be a reasonably good solvent. | |

| Polar Protic | Methanol | Moderate to High | Methanol is a polar protic solvent that can both donate and accept hydrogen bonds, allowing for favorable interactions with the carboxamide group. |

| Ethanol | Moderate | Ethanol is slightly less polar than methanol, which may result in slightly lower solubility. | |

| Isopropanol | Moderate to Low | The increased nonpolar character of the isopropyl group compared to ethyl or methyl may reduce its ability to effectively solvate the solute. | |

| Nonpolar Aprotic | Toluene | Low | Toluene is a nonpolar aromatic solvent. While some interaction via pi-stacking with the pyridine ring is possible, it is unlikely to overcome the energy required to break the crystal lattice of the polar solute. |

| Hexane | Very Low / Insoluble | Hexane is a nonpolar aliphatic solvent with only weak van der Waals forces, making it a poor solvent for a polar compound like 6-Chloropyridine-2-carboxamide. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM has a moderate polarity and can engage in dipole-dipole interactions, but it cannot act as a hydrogen bond donor or a strong acceptor. |

| Chloroform | Moderate to Low | Similar to DCM, chloroform's moderate polarity may allow for some dissolution. | |

| Ethers | Tetrahydrofuran (THF) | Moderate to Low | THF is a moderately polar ether that can act as a hydrogen bond acceptor. |

| Diethyl Ether | Low | Diethyl ether is less polar than THF and is a less effective solvent for polar compounds. |

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for the experimental determination of the equilibrium solubility of 6-Chloropyridine-2-carboxamide in an organic solvent using the widely accepted shake-flask method.[1][2] This method is considered the gold standard for obtaining thermodynamic solubility data.[3]

Materials and Equipment

-

6-Chloropyridine-2-carboxamide (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vortex mixer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 6-Chloropyridine-2-carboxamide to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vials.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of 6-Chloropyridine-2-carboxamide of known concentrations in the same solvent.

-

Determine the concentration of the dissolved compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Process and Concepts

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Factors Influencing Solubility

The solubility of a compound is a complex interplay of several factors related to the solute, the solvent, and the experimental conditions. The diagram below outlines these relationships.

Conclusion

While quantitative solubility data for 6-Chloropyridine-2-carboxamide in organic solvents is not currently well-documented, this guide provides the necessary tools for researchers to address this information gap. By following the detailed experimental protocol for the shake-flask method, scientists can generate reliable, quantitative solubility data tailored to their specific solvent systems and experimental conditions. The qualitative analysis and the conceptual diagrams offer a predictive framework for solvent selection and a deeper understanding of the principles governing solubility. This combined approach of predictive analysis and empirical methodology will facilitate the effective use of 6-Chloropyridine-2-carboxamide in a variety of research and development applications.

References

Navigating the Crystalline Landscape: A Technical Guide to Chloropyridine Carboxamide Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, the specific crystal structure of 6-Chloropyridine-2-carboxamide has not been publicly reported. This guide will therefore utilize the detailed crystallographic analysis of its close structural isomer, 2-Chloropyridine-3-carboxamide , as a representative model to illustrate the principles and methodologies of crystal structure analysis for this class of compounds. The experimental data and protocols presented herein are specific to 2-Chloropyridine-3-carboxamide.

Introduction

Chloropyridine carboxamides are a class of organic compounds that garner significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for forming structured molecular assemblies. Understanding their three-dimensional structure at the atomic level is paramount for rational drug design, polymorphism screening, and the development of novel materials. X-ray crystallography remains the gold standard for elucidating these intricate solid-state structures, providing precise information on molecular geometry, intermolecular interactions, and packing arrangements. This guide offers an in-depth overview of the experimental protocols and data analysis involved in determining the crystal structure of a chloropyridine carboxamide, using 2-Chloropyridine-3-carboxamide as a case study.

Experimental Methodology

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of 2-Chloropyridine-3-carboxamide was achieved through the reaction of 2-chloropyridine-3-carbonyl chloride with ammonia.[1]

Synthesis Protocol:

-

A solution of 2-chloropyridine-3-carbonyl chloride (4.0 g, 22 mmol) in tetrahydrofuran (THF, 20 ml) was prepared and cooled to 0°C.[1]

-

Ammonia (10 ml, 66 mmol, 25%) was added slowly to the cooled solution.[1]

-

The reaction mixture was allowed to warm to room temperature and was stirred for 1.5 hours.[1]

-

The resulting mixture was dried under vacuum and the residue was washed with two 20 ml portions of THF.[1]

-

The solution was then dried over anhydrous magnesium sulfate.[1]

-

The solvent was removed by vacuum to yield the final product (1.93 g, 56% yield).[1]

Crystallization Protocol: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a diethyl ether solution of the compound at 20°C.[1]

X-ray Data Collection

A suitable single crystal was mounted on a diffractometer for data collection.

Data Collection Parameters: The data for 2-Chloropyridine-3-carboxamide were collected on a Siemens SMART CCD area-detector diffractometer.[2] The key parameters for data collection are summarized in Table 2.

Structure Solution and Refinement

The collected diffraction data was used to solve and refine the crystal structure.

Structure Refinement Protocol:

-

The structure was solved using direct methods with the SHELXS97 program.[1]

-

The refinement was carried out using the SHELXL97 program.[1]

-

All hydrogen atoms were placed in idealized geometric positions and refined using a riding model.[1]

Data Presentation: Crystal Structure of 2-Chloropyridine-3-carboxamide

The crystallographic analysis of 2-Chloropyridine-3-carboxamide provides detailed quantitative data regarding the unit cell, data collection parameters, and intermolecular interactions.

| Parameter | Value | Reference |

| Chemical Formula | C₆H₅ClN₂O | [1][2] |

| Formula Weight | 156.57 | [1][2] |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P 2₁/n | [2] |

| a (Å) | 6.980 (5) | [1][2] |

| b (Å) | 13.627 (9) | [1][2] |

| c (Å) | 7.108 (5) | [1][2] |

| β (°) | 91.82 (5) | [1][2] |

| Volume (ų) | 675.8 (8) | [1][2] |

| Z | 4 | [1][2] |

| Temperature (K) | 293 (2) | [1][2] |

Table 1: Crystal Data and Structure Refinement for 2-Chloropyridine-3-carboxamide.

| Parameter | Value | Reference |

| Diffractometer | Siemens SMART CCD | [2] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [1] |

| Absorption Correction | Multi-scan (SADABS) | [2] |

| Measured Reflections | 2716 | [2] |

| Independent Reflections | 1188 | [2] |

| Reflections with I > 2σ(I) | 1083 | [2] |

| R_int | 0.021 | [2] |

| R[F² > 2σ(F²)] | 0.034 | [2] |

| wR(F²) | 0.096 | [2] |

| Goodness-of-fit (S) | 1.11 | [2] |

Table 2: Data Collection and Refinement Statistics for 2-Chloropyridine-3-carboxamide.

In the crystal structure of 2-Chloropyridine-3-carboxamide, intermolecular N—H⋯N and N—H⋯O hydrogen bonds are observed, which link the molecules into a two-dimensional network.[1] The dihedral angle between the pyridine ring and the carboxamide group is 63.88 (8)°.[1]

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) | Reference |

| N2—H2A⋯N1ⁱ | 0.86 | 2.21 | 3.003 (3) | 154 | [1][2] |

| N2—H2B⋯Oⁱⁱ | 0.86 | 2.17 | 3.015 (3) | 168 | [1][2] |

Table 3: Hydrogen-bond geometry (Å, °) for 2-Chloropyridine-3-carboxamide.

Visualization of Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment can be visualized to better understand the process.

Experimental workflow for single-crystal X-ray analysis.

Conclusion

While the crystal structure of 6-Chloropyridine-2-carboxamide remains to be elucidated, the detailed analysis of its isomer, 2-Chloropyridine-3-carboxamide, provides a valuable framework for understanding the structural characteristics of this compound class. The methodologies outlined in this guide, from synthesis and crystallization to data collection and refinement, represent a standard approach in the field of chemical crystallography. The resulting structural data, including bond lengths, angles, and intermolecular interactions, are crucial for advancing our understanding of structure-property relationships, which is fundamental for applications in drug discovery and materials science. Future work should aim to crystallize and analyze 6-Chloropyridine-2-carboxamide to allow for a direct comparison of its solid-state properties with other isomers.

References

Spectroscopic Data for 6-Chloropyridine-2-carboxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloropyridine-2-carboxamide, a key intermediate in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Molecular Structure and Properties

Spectroscopic Data

The following tables summarize the key spectroscopic data for 6-Chloropyridine-2-carboxamide.

¹H NMR Spectroscopy Data (Predicted)

The following table presents the predicted ¹H NMR spectral data. These predictions are based on the analysis of closely related structures and known substituent effects on the pyridine ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | d | 1H | H3 |

| ~7.8 - 8.0 | t | 1H | H4 |

| ~7.5 - 7.7 | d | 1H | H5 |

| ~7.5 (broad s) | 1H | 1H | -NH₂ |

| ~7.9 (broad s) | 1H | 1H | -NH₂ |

¹³C NMR Spectroscopy Data (Predicted)

The predicted ¹³C NMR spectral data for 6-Chloropyridine-2-carboxamide is presented below.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~151 | C6 |

| ~150 | C2 |

| ~140 | C4 |

| ~125 | C5 |

| ~122 | C3 |

Infrared (IR) Spectroscopy Data

The table below lists the characteristic infrared absorption bands for the functional groups present in 6-Chloropyridine-2-carboxamide.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Medium-Strong, Broad | N-H stretch (amide) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1680 - 1650 | Strong | C=O stretch (amide) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C and C=N stretch |

| ~1400 | Medium | C-N stretch |

| ~1100 | Medium | C-Cl stretch |

Mass Spectrometry (MS) Data

The expected key mass-to-charge ratios (m/z) for 6-Chloropyridine-2-carboxamide are listed below.

| m/z | Relative Intensity (%) | Assignment |

| 156/158 | ~100 / ~33 | [M]⁺/ [M+2]⁺ (Molecular ion peaks due to ³⁵Cl and ³⁷Cl isotopes) |

| 140/142 | Variable | [M-NH₂]⁺ |

| 111 | Variable | [M-CONH₂-Cl]⁺ |

| 78 | Variable | [C₅H₄N]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 6-Chloropyridine-2-carboxamide is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[3][4]

-

Data Acquisition:

-

For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm. Proton decoupling is used to simplify the spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. The sample is then placed in the beam path, and the spectrum is acquired, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).[1]

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) is commonly used to ionize the sample molecules.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of 6-Chloropyridine-2-carboxamide.

Caption: General workflow for the synthesis and spectroscopic characterization.

References

- 1. 6-Chloropyridine-2-carboxamide | C6H5ClN2O | CID 302933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloropyridine-2-carboxylic acid amide AldrichCPR 7059-61-2 [sigmaaldrich.com]

- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 4. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of 6-Chloropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols for handling and storing 6-Chloropyridine-2-carboxamide. The information is compiled from various safety data sheets to ensure a comprehensive understanding of the potential hazards and the necessary precautions to mitigate them. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the well-being of all personnel.

Hazard Identification and Classification

6-Chloropyridine-2-carboxamide is a chemical compound that requires careful handling due to its potential health hazards. Based on available data, it is classified as an irritant and may be harmful if ingested, inhaled, or absorbed through the skin.[1][2]

GHS Hazard Statements:

-

Harmful if swallowed (H302).[2]

-

Causes skin irritation (H315).[2]

-

May cause an allergic skin reaction (H317).[2]

-

Causes serious eye irritation (H319).[2]

-

May cause respiratory irritation (H335).[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-Chloropyridine-2-carboxamide is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C6H5ClN2O | [2] |

| Molecular Weight | 156.57 g/mol | [2] |

| Appearance | Cream solid | [1] |

| CAS Number | 70593-61-2 | [2][3] |

Safe Handling Protocols

Adherence to strict handling procedures is paramount to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: Always handle 6-Chloropyridine-2-carboxamide in a well-ventilated area.[1][4] A chemical fume hood is recommended to minimize inhalation of dust or vapors.

-

Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1]

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment must be worn at all times when handling this compound.[4][5]

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |

| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][6] |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

-

Remove and wash contaminated clothing before reuse.[1]

Storage Procedures

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

-

Conditions: Keep in a cool, dry, and well-ventilated place.[1][4]

-

Incompatibilities: Store away from strong oxidizing agents and bases.[6][7]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Accidental Release Measures

-

Spills/Leaks: Vacuum or sweep up the material and place it into a suitable disposal container.[1]

-

Environmental Precautions: Prevent the product from entering drains.[5]

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 3.2. Avoid generating dusty conditions and provide adequate ventilation.[1][3]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1] |

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 6-Chloropyridine-2-carboxamide from receipt to disposal.

Caption: Safe Handling Workflow for 6-Chloropyridine-2-carboxamide.

Firefighting and Decomposition

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[3]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6]

-

Firefighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[8]

This technical guide is intended to provide comprehensive safety information for trained professionals. It is not a substitute for a thorough understanding of the specific safety data sheet for 6-Chloropyridine-2-carboxamide and proper laboratory training. Always prioritize safety and handle all chemicals with the utmost care.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 6-Chloropyridine-2-carboxamide | C6H5ClN2O | CID 302933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.com [capotchem.com]

Commercial Suppliers and Technical Guide for 6-Chloropyridine-2-carboxamide in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Chloropyridine-2-carboxamide, a key building block in medicinal chemistry and drug discovery. It details commercial suppliers, quantitative data, and its application in the synthesis of targeted therapeutic agents.

Overview of 6-Chloropyridine-2-carboxamide

6-Chloropyridine-2-carboxamide is a heterocyclic organic compound with the chemical formula C₆H₅ClN₂O.[1] Its structure, featuring a pyridine ring substituted with a chlorine atom and a carboxamide group, makes it a valuable scaffold for the synthesis of various biologically active molecules. The presence of the reactive chlorine atom allows for further functionalization, while the carboxamide moiety can participate in crucial hydrogen bonding interactions with biological targets. This compound is particularly noted for its use as a precursor in the development of enzyme inhibitors, such as those targeting kinases and Poly(ADP-ribose) polymerase (PARP).

Commercial Suppliers

A variety of chemical suppliers offer 6-Chloropyridine-2-carboxamide for research purposes. The following table summarizes key quantitative data from several prominent suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Sigma-Aldrich | 7059-61-2 | 156.57 | Not specified; sold as "AldrichCPR" for early discovery research, buyer assumes responsibility for purity confirmation.[2][3] | Inquire |

| BLD Pharm | 7059-61-2 | 156.57 | Not specified | Inquire |

| P212121 Store | 7059-61-2 | 156.57 | >97% | 1g |

| Chem-Impex | 7059-61-2 | 156.57 | Not specified | Inquire |

Applications in Drug Discovery

The pyridine carboxamide scaffold is a common feature in many potent and selective enzyme inhibitors. 6-Chloropyridine-2-carboxamide serves as a critical starting material in the synthesis of such compounds, particularly in the fields of oncology and immunology.

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Pyridine carboxamide derivatives have been successfully developed as inhibitors of various kinases, such as c-Met and HPK1.[4][5][6] The general approach involves the modification of the 6-Chloropyridine-2-carboxamide scaffold to achieve high affinity and selectivity for the ATP-binding site of the target kinase.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for treating cancers with specific DNA repair defects, such as those with BRCA mutations. The benzimidazole carboxamide scaffold, a key component of some PARP inhibitors, can be synthesized from precursors like 6-Chloropyridine-2-carboxamide.[2][7][8] The carboxamide group mimics the nicotinamide moiety of the natural PARP substrate, NAD+.[2]

Experimental Protocols

The most common application of 6-Chloropyridine-2-carboxamide in synthesis is through amide coupling reactions, where the carboxamide nitrogen or a derivative thereof acts as a nucleophile, or more commonly, the pyridine nitrogen influences the reactivity of the scaffold in subsequent reactions. A more direct use involves the displacement of the chlorine atom via nucleophilic aromatic substitution.

A general protocol for a Suzuki coupling reaction to functionalize the pyridine ring, a common step in building more complex inhibitors, is provided below. This is a representative workflow for how this building block might be utilized.

General Protocol: Suzuki Coupling of 6-Chloropyridine-2-carboxamide

This protocol describes the palladium-catalyzed cross-coupling of 6-Chloropyridine-2-carboxamide with a boronic acid or ester.

Materials:

-

6-Chloropyridine-2-carboxamide

-

Aryl or heteroaryl boronic acid/ester (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-Chloropyridine-2-carboxamide (1 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

-

Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the specific substrates and catalyst used.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a fragment-based drug discovery process utilizing 6-Chloropyridine-2-carboxamide and a simplified representation of a kinase signaling pathway that can be targeted by its derivatives.

Caption: A typical workflow for fragment-based drug discovery.

Caption: Inhibition of a kinase signaling pathway by a derivative.

References

- 1. 6-Chloropyridine-2-carboxylic acid amide AldrichCPR 7059-61-2 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Targeting selective inhibitors of PARPs in drug discovery and development [ouci.dntb.gov.ua]

- 4. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Chloropyridine Ring System: A Comprehensive Guide to Fundamental Reactivity for Researchers and Drug Development Professionals

Introduction: The chloropyridine ring system is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic properties, conferred by the interplay of the electronegative nitrogen atom and the chlorine substituent, provide a versatile platform for the synthesis of a diverse array of complex molecules. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the fundamental reactivity of the 2-, 3-, and 4-chloropyridine isomers. This guide provides quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a deeper understanding and practical application of chloropyridine chemistry.

Core Reactivity Principles: An Overview

The reactivity of the chloropyridine ring is fundamentally governed by the position of the chlorine atom relative to the electron-withdrawing nitrogen atom. This positioning dictates the susceptibility of the ring to various transformations, most notably nucleophilic aromatic substitution (SNAr), metallation, and transition metal-catalyzed cross-coupling reactions. Electrophilic aromatic substitution, while less common due to the electron-deficient nature of the pyridine ring, is also a relevant transformation under specific conditions.

The general order of reactivity for nucleophilic aromatic substitution is 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine.[1] This trend is a direct consequence of the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate formed during nucleophilic attack. For substitution at the 2- (ortho) and 4- (para) positions, the negative charge can be delocalized onto the electronegative nitrogen atom via resonance, significantly lowering the activation energy of the reaction.[2][3] In contrast, substitution at the 3- (meta) position does not allow for this direct resonance stabilization, resulting in a much slower reaction rate.[2][3]

Quantitative Data on Chloropyridine Reactivity

A quantitative understanding of the reactivity of chloropyridine isomers is crucial for reaction design and optimization. The following tables summarize key physical and reactivity data for 2-, 3-, and 4-chloropyridine.

Table 1: Physicochemical Properties of Chloropyridine Isomers

| Property | 2-Chloropyridine | 3-Chloropyridine | 4-Chloropyridine |

| pKa (conjugate acid) | 0.49 | 2.84 | 3.82 |

| Boiling Point (°C) | 170 | 148 | 147-148 |

| Density (g/mL) | 1.205 | 1.194 | 1.198 |

| Dipole Moment (D) | 3.51 | 1.89 | 0.65 |

Table 2: Hammett Sigma (σ) Constants for Pyridyl Substituents [4][5]

| Substituent | σm | σp |

| 2-Pyridyl | 0.17 | 0.26 |

| 3-Pyridyl | 0.10 | 0.19 |

| 4-Pyridyl | 0.37 | 0.37 |

Table 3: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions

| Chloropyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 | [6] |

| 3-Chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 16 | 88 | [7] |

| 4-Chloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 24 | 92 | [8][9] |

Key Reaction Classes and Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr)

As previously discussed, the 2- and 4-positions of the chloropyridine ring are highly activated towards nucleophilic attack. This reactivity is widely exploited for the introduction of a variety of functional groups.

This protocol describes the reaction of 4-chloropyridine with a primary amine.

Materials:

-

4-Chloropyridine hydrochloride (1.0 equiv)

-

Primary amine (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

N,N-Dimethylformamide (DMF) (5 mL per mmol of 4-chloropyridine)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine hydrochloride, the primary amine, and potassium carbonate.

-

Add DMF to the flask.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Relative reactivity of chloropyridine isomers in SNAr.

Metallation and Directed ortho-Metallation (DoM)

Organolithium reagents can be used to deprotonate chloropyridines, creating highly reactive intermediates for further functionalization. The regioselectivity of this reaction is highly dependent on the base used and the reaction conditions.

This protocol describes the directed lithiation of 4-chloropyridine at the 3-position.[10]

Materials:

-

4-Chloropyridine (1.0 equiv)

-

Mesityllithium (MesLi) (1.1 equiv) in Tetrahydrofuran (THF)

-

Anhydrous THF

-

Electrophile (e.g., benzaldehyde, 1.2 equiv)

Procedure:

-

To a flame-dried, three-necked flask under an argon atmosphere, add a solution of 4-chloropyridine in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the solution of mesityllithium dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add the electrophile (e.g., benzaldehyde) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Experimental workflow for the lithiation of 4-chloropyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Chloropyridines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions are particularly valuable in this context.

This protocol describes the coupling of 3-chloropyridine with an arylboronic acid.[7]

Materials:

-

3-Chloropyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,2-Dimethoxyethane (DME)

Procedure:

-

In a Schlenk flask, combine 3-chloropyridine, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Evacuate and backfill the flask with argon three times.

-

Add degassed DME to the flask.

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity of Chloropyridine N-Oxides

The N-oxidation of chloropyridines significantly alters their reactivity profile. The N-oxide group is strongly electron-donating through resonance and electron-withdrawing through induction. This modification enhances the reactivity of the ring towards both electrophilic and nucleophilic attack, and the N-oxide can be readily removed by reduction after the desired transformation.

Conclusion

The chloropyridine ring system offers a rich and varied landscape of chemical reactivity that is of immense value to the fields of pharmaceutical sciences and materials research. A thorough understanding of the fundamental principles governing the reactivity of the 2-, 3-, and 4-chloropyridine isomers, supported by quantitative data and robust experimental protocols, is essential for harnessing the full synthetic potential of these versatile building blocks. This guide provides a solid foundation for researchers to design and execute novel synthetic strategies, ultimately accelerating the discovery and development of new chemical entities with significant societal impact.

References

- 1. benchchem.com [benchchem.com]

- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 3. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 4. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Electronic Properties of 6-Chloropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 6-Chloropyridine-2-carboxamide, a molecule of interest in medicinal chemistry and materials science. This document details its synthesis, spectroscopic characterization, and theoretical electronic structure analysis, presenting key data in a structured format to facilitate research and development.

Molecular Structure and Synthesis

6-Chloropyridine-2-carboxamide possesses a pyridine ring substituted with a chlorine atom at the 6-position and a carboxamide group at the 2-position. This substitution pattern significantly influences its electronic distribution and reactivity.

A general synthetic route to 6-Chloropyridine-2-carboxamide and its derivatives involves the amidation of a corresponding carboxylic acid or its activated form.

General Synthetic Workflow

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloropyridine-2-carboxamide from 2,6-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6-Chloropyridine-2-carboxamide, a key intermediate in pharmaceutical and agrochemical research, starting from 2,6-dichloropyridine. As a direct, selective, one-step conversion is not well-documented in existing literature, this note outlines three plausible multi-step synthetic routes based on established chemical transformations. The proposed methodologies include: (1) Selective Cyanation followed by Hydrolysis, (2) Selective Grignard Formation, Carboxylation, and subsequent Amidation, and (3) Palladium-Catalyzed Amidation. Each protocol is presented with detailed step-by-step instructions, a summary of quantitative data based on analogous reactions, and visual workflows to guide researchers in the successful synthesis of the target compound.

Introduction

The synthesis of substituted pyridine carboxamides is of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. 6-Chloropyridine-2-carboxamide serves as a valuable building block, but its synthesis from the readily available 2,6-dichloropyridine presents a regioselectivity challenge. The two chlorine atoms on the pyridine ring exhibit different reactivities, with the C2 position being generally more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions than the C6 position. The following protocols leverage this reactivity difference to achieve the desired transformation through logical, sequential reactions.

Route 1: Selective Cyanation followed by Controlled Hydrolysis

This route involves a two-step process: the selective displacement of the C2-chloro substituent with a cyanide group, followed by the partial hydrolysis of the resulting nitrile to the primary amide.

Experimental Protocol

Step 1: Synthesis of 6-Chloro-2-cyanopyridine

This step aims for the selective nucleophilic substitution of the chlorine atom at the 2-position.

-

Apparatus Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dichloropyridine (1 equiv.) and a suitable solvent such as DMSO or DMF.

-

Reagent Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 equiv.).

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 6-chloro-2-cyanopyridine.

Step 2: Hydrolysis of 6-Chloro-2-cyanopyridine to 6-Chloropyridine-2-carboxamide

This protocol is adapted from methods for the controlled hydrolysis of cyanopyridines.[1]

-

Reaction Setup: In a pressure-resistant vessel, dissolve 6-chloro-2-cyanopyridine (1 equiv.) in a mixture of an alcohol (e.g., ethanol) and water.

-

Base Addition: Add a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 equiv.), as an aqueous solution.

-

Reaction: Seal the vessel and heat the mixture to 100-130 °C for 2-6 hours. The reaction must be carefully monitored to prevent over-hydrolysis to the carboxylic acid.

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture carefully with dilute hydrochloric acid (HCl) to a pH of ~7.

-

Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 6-Chloropyridine-2-carboxamide.

Data Presentation

| Route 1 | Reactants | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield |

| Step 1 | 2,6-Dichloropyridine | NaCN | DMSO | 110 | 6 | 50-70% |

| Step 2 | 6-Chloro-2-cyanopyridine | NaOH, H₂O | Ethanol | 120 | 4 | 70-90% |

Yields are estimated based on analogous reactions reported in the literature.

Workflow Diagram

Route 2: Selective Grignard Formation, Carboxylation, and Amidation

This classic organometallic approach involves forming a Grignard reagent at the more reactive C2 position, followed by carboxylation with CO₂, and finally, conversion of the resulting carboxylic acid to the target amide.

Experimental Protocol

Step 1: Formation of 6-Chloro-2-pyridylmagnesium Chloride

This step requires anhydrous conditions to successfully form the Grignard reagent.[2]

-

Apparatus Setup: Assemble a flame-dried three-neck flask with a condenser, magnetic stirrer, and a dropping funnel under a nitrogen atmosphere.

-

Initiation: Place magnesium turnings (1.2 equiv.) in the flask. Add a small crystal of iodine to activate the magnesium.

-

Grignard Formation: Dissolve 2,6-dichloropyridine (1 equiv.) in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel. Add a small portion of the solution to the magnesium and gently heat to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation to form 6-Chloropicolinic Acid

This step uses solid carbon dioxide (dry ice) as the electrophile.[3]

-

Reaction Setup: In a separate flask, place an excess of crushed dry ice and suspend it in anhydrous THF.

-

Addition: Cool the Grignard reagent solution to 0 °C and slowly transfer it via cannula to the dry ice slurry with vigorous stirring.

-

Quenching: Allow the mixture to warm to room temperature as the CO₂ sublimes. Once at room temperature, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: Acidify the aqueous layer to pH ~3 with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 6-chloropicolinic acid.[4][5]

Step 3: Amidation of 6-Chloropicolinic Acid

This is a standard amidation procedure via an acid chloride intermediate.[6][7]

-

Acid Chloride Formation: To a solution of crude 6-chloropicolinic acid (1 equiv.) in dichloromethane (DCM), add thionyl chloride (SOCl₂) (1.5 equiv.) and a catalytic amount of DMF. Stir the mixture at reflux for 2-3 hours.

-

Solvent Removal: Remove the excess SOCl₂ and solvent under reduced pressure.

-

Amidation: Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C. Bubble ammonia gas through the solution or add a concentrated aqueous ammonium hydroxide solution dropwise with vigorous stirring.

-

Isolation: Allow the reaction to warm to room temperature and stir for 1-2 hours. Add water to dissolve any salts and separate the organic layer. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain 6-Chloropyridine-2-carboxamide.

Data Presentation

| Route 2 | Reactants | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield |

| Step 1 | 2,6-Dichloropyridine | Mg, I₂ | THF | 65 | 2 | 60-80% |

| Step 2 | Grignard Reagent | CO₂ (dry ice) | THF | -78 to 25 | 1 | 70-85% |

| Step 3 | 6-Chloropicolinic Acid | 1. SOCl₂2. NH₃ | DCM | 40 then 0-25 | 4 | 80-95% |

Yields are estimated based on analogous reactions reported in the literature.

Workflow Diagram```dot

digraph "Route 2 Workflow" { graph [fontname="Arial", rankdir=LR]; node [fontname="Arial", shape=rectangle, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="2,6-Dichloropyridine", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Grignard Formation\n(Mg, THF)"]; intermediate1 [label="6-Chloro-2-pyridylmagnesium\nChloride", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Carboxylation\n(CO₂, THF)"]; intermediate2 [label="6-Chloropicolinic Acid", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Amidation\n(SOCl₂, NH₃)"]; product [label="6-Chloropyridine-2-carboxamide", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 -> intermediate1 -> step2 -> intermediate2 -> step3 -> product; }

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Cyanides (Route 1): Sodium and potassium cyanide are highly toxic. Handle with extreme care and have a cyanide poisoning antidote kit available. All waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

-

Grignard Reagents (Route 2): Grignard reagents are highly reactive, flammable, and moisture-sensitive. All glassware must be flame-dried, and reactions must be conducted under an inert atmosphere (nitrogen or argon).

-

Palladium Catalysts (Route 3): Palladium compounds can be toxic and should be handled with care.

-

Thionyl Chloride (Route 2): Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Handle only in a fume hood.

Characterization

The identity and purity of the final product, 6-Chloropyridine-2-carboxamide, and any intermediates should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and regiochemistry.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.

-

Melting Point: To assess the purity of the final crystalline product.

References

- 1. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Amidation of 6-Chloropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the amidation of 6-chloropicolinic acid, a common synthetic transformation in the development of pharmaceuticals and other bioactive molecules. Two primary methods are presented: a classical approach via the formation of an acyl chloride and a modern approach using direct coupling reagents.

Introduction

The formation of an amide bond is a cornerstone of organic synthesis, particularly in medicinal chemistry. 6-Chloropicolinic acid is a valuable starting material, and its amidation leads to a diverse range of picolinamide derivatives. The choice of synthetic method depends on the substrate's sensitivity, desired scale, and available reagents. This guide outlines two robust and widely applicable protocols.

Method A: Amidation via Acyl Chloride Intermediate

This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the desired amide.[1][2][3] This is a highly reliable and cost-effective method for a wide range of amines.

Experimental Protocol: Method A